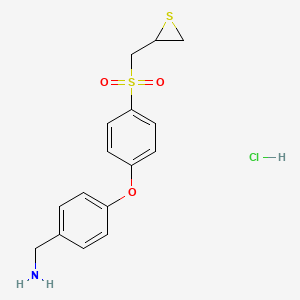
ND-336
Overview
Description
ND-336 is a selective inhibitor of matrix metalloproteinases, specifically matrix metalloproteinase-2, matrix metalloproteinase-9, and matrix metalloproteinase-14. These enzymes play a crucial role in the degradation of the extracellular matrix, which is important for tissue remodeling and repair. This compound has shown promise in accelerating diabetic wound healing by reducing inflammation and enhancing angiogenesis and re-epithelialization of wounds .
Mechanism of Action
Target of Action
The primary targets of [4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride are the gelatinases matrix metalloproteinase MMP-2, MMP-9, and MMP-14 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions.
Mode of Action
This compound acts as a selective inhibitor of MMP-2, MMP-9, and MMP-14 . It binds to these enzymes, preventing them from catalyzing the breakdown of the extracellular matrix. This inhibition can alter cellular behaviors such as proliferation, differentiation, migration, and apoptosis.
Biochemical Pathways
By inhibiting MMP-2, MMP-9, and MMP-14, the compound affects the extracellular matrix remodeling pathway . This can have downstream effects on various cellular processes, including cell adhesion, migration, and signal transduction.
Result of Action
The inhibition of MMP-2, MMP-9, and MMP-14 by this compound can lead to the modulation of extracellular matrix remodeling . This can result in changes in cellular behaviors and potentially contribute to the healing of diabetic wounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage conditions can affect its stability . Additionally, the physiological environment in which the compound acts, such as the presence of other molecules or specific pH conditions, can influence its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
ND-336 is synthesized through a series of chemical reactions involving the formation of a thiirane ring, which is a key structural component of the compound. The synthetic route typically involves the following steps:
Formation of the thiirane ring: This is achieved through the reaction of an epoxide with a thiol under basic conditions.
Introduction of functional groups: Various functional groups are introduced to the thiirane ring to enhance its inhibitory activity against matrix metalloproteinases. This involves reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions to ensure high yield and purity. The process typically involves:
Large-scale reactors: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Automated purification systems: High-performance liquid chromatography (HPLC) and other automated systems are used for purification.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ND-336 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The arylaldehyde intermediate formed during oxidation can be reduced to form an alcohol metabolite.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups to modify its activity.
Common Reagents and Conditions
Oxidation: Monoamine oxidase is commonly used for oxidative deamination.
Reduction: Reductive agents such as sodium borohydride can be used for the reduction of arylaldehyde intermediates.
Substitution: Various reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products
Alcohol metabolite: Formed from the reduction of the arylaldehyde intermediate.
Carboxylate metabolite: Formed from the further oxidation of the arylaldehyde intermediate.
Acetamide metabolite: Formed through N-acetylation.
Scientific Research Applications
ND-336 has several scientific research applications, including:
Diabetic wound healing: This compound accelerates the healing of diabetic wounds by reducing inflammation and enhancing angiogenesis and re-epithelialization
Inflammatory diseases: This compound’s ability to reduce inflammation makes it a potential therapeutic agent for various inflammatory diseases.
Comparison with Similar Compounds
ND-336 belongs to the class of thiirane inhibitors of matrix metalloproteinases. Similar compounds include:
SB-3CT: A prototype thiirane inhibitor of matrix metalloproteinase-2 and matrix metalloproteinase-9.
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor that inhibits multiple matrix metalloproteinases but lacks the selectivity of this compound.
Batimastat: Another broad-spectrum matrix metalloproteinase inhibitor with similar limitations as marimastat.
This compound is unique in its high selectivity for matrix metalloproteinase-2, matrix metalloproteinase-9, and matrix metalloproteinase-14, making it a promising therapeutic agent for specific applications such as diabetic wound healing .
Properties
IUPAC Name |
[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2.ClH/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15;/h1-8,15H,9-11,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGIZFGSEKSFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)
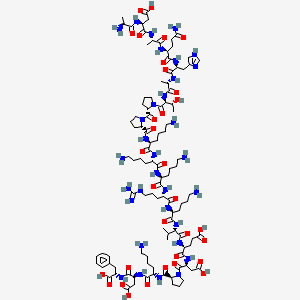
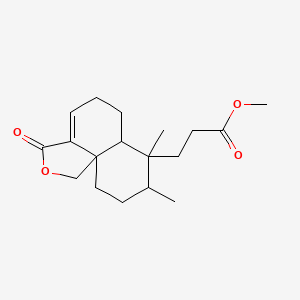
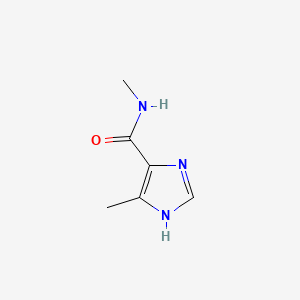
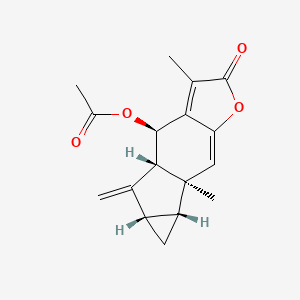
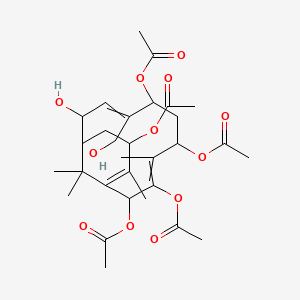
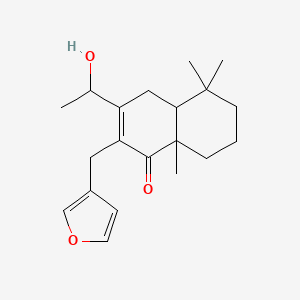
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)
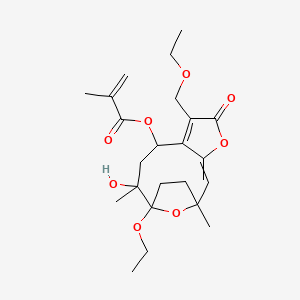
![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)

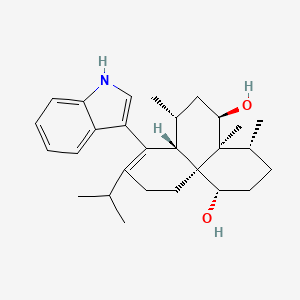
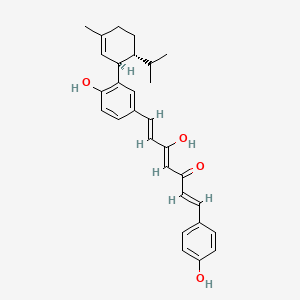
![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)
